UPPS Inhibition Potency of BPH-608 vs. BPH-1358
BPH-608 inhibits undecaprenyl diphosphate synthase (UPPS) with an IC50 of 590 nM [1]. In comparison, the analog BPH-1358 is a significantly more potent UPPS inhibitor, with a reported IC50 of 110 nM against both E. coli and S. aureus UPPS [2].
| Evidence Dimension | Inhibitory Concentration (IC50) against bacterial UPPS |
|---|---|
| Target Compound Data | IC50 = 590 nM |
| Comparator Or Baseline | BPH-1358: IC50 = 110 nM |
| Quantified Difference | BPH-1358 is approximately 5.4-fold more potent (590 nM / 110 nM) |
| Conditions | Biochemical enzyme inhibition assays (in vitro). Specific assay conditions for BPH-608 are not detailed in the provided search results, while BPH-1358 data is from E. coli and S. aureus UPPS assays. |
Why This Matters
This data allows researchers to select the appropriate compound based on desired potency; BPH-608 provides a moderate potency option, while BPH-1358 offers high potency for more sensitive assays.
- [1] MedChemExpress. (n.d.). BPH-608 Product Page. Retrieved from https://www.medchemexpress.eu/bph-608.html View Source
- [2] PeptideDB. (n.d.). BPH-1358 Product Page. Retrieved from https://www.peptidedb.com/database/BPH-1358.html View Source
